(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
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Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring have been reported to have anticancer properties . They are known to interact with various targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Mode of Action
Compounds with a similar 1,2,3-triazole ring structure have been reported to form hydrogen bonds with different targets . This interaction can lead to various changes in the target cells, including inhibition of cell proliferation.
Biochemical Pathways
Similar compounds have been reported to inhibit the polymerization of tubulin in vitro , which is a critical process in cell division. This suggests that the compound may affect cell division and growth pathways, leading to its potential anticancer effects.
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound could potentially improve its pharmacokinetic properties .
Result of Action
Similar compounds have been reported to have significant in vitro antiproliferative activities in various cancer cell lines . This suggests that the compound may inhibit cell proliferation, leading to its potential anticancer effects.
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-9-4-13(20-8-9)14(19)17-5-11(6-17)18-7-12(15-16-18)10-2-3-10/h4,7-8,10-11H,2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFLCSDIXHRCAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.